Home > Products > Screening Compounds P31068 > 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide - 1211432-06-2

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide

Catalog Number: EVT-6469023
CAS Number: 1211432-06-2
Molecular Formula: C7H7BrN4O
Molecular Weight: 243.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hemihydrochloride Monohydrate

    Compound Description: This compound is a derivative of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine where one of the amine hydrogens is substituted with a 4-methoxyphenyl group. It exists as a hemihydrochloride monohydrate salt. The paper describes its synthesis through a CoII-catalyzed process and elucidates its crystal structure, which features a symmetric N⋯H+⋯N unit. []

    Relevance: This compound is structurally related to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide as they share the same core structure of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. The difference lies in the substitution on the amine group and the type of halide salt formed. []

2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide

    Compound Description: This compound is a precursor to the 1,3,4-oxadiazole ring system and serves as an intermediate in synthesizing 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives. It demonstrates promising anti-tubercular activity in vitro, comparable to Isoniazid (INH), with a minimum inhibitory concentration (MIC) of 1–2 μM against Mycobacterium tuberculosis. []

    Relevance: Although not a direct derivative, this compound is structurally related to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide as it can be chemically transformed into the 1,3,4-oxadiazole ring system. This highlights the significance of the isonicotinoyl hydrazide moiety in generating antitubercular compounds. []

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

    Compound Description: This series of compounds represent a fusion of the 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold with a benzoxazole moiety linked through a sulfur-containing bridge. The researchers designed and synthesized these derivatives to investigate their antimicrobial, antioxidant, and antitubercular properties. []

    Relevance: This series shares the core 5-(pyridin-4-yl)-1,3,4-oxadiazole structure with 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide. The key difference lies in the presence of the benzoxazole moiety and the sulfur bridge, which significantly alters the overall structure and potentially influences its biological activities. []

2-(p-Tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline Derivatives

    Compound Description: This series comprises derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, where the oxadiazole ring is incorporated into a quinoline system bearing a p-tolyloxy substituent. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains. []

    Relevance: These compounds are structurally similar to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide because of the presence of the 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety. The incorporation of the oxadiazole ring into the quinoline system and the p-tolyloxy substitution distinguishes these derivatives and potentially contributes to their antibacterial properties. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. The study aimed to evaluate its in vitro and in vivo anti-inflammatory potencies compared to existing PDE4 inhibitors. Despite its structural complexity, it contains a 1,3,4-oxadiazole ring as part of its framework. []

    Relevance: While EPPA-1's structure significantly differs from 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide, the presence of the 1,3,4-oxadiazole ring categorizes it as a structurally related compound. This connection underscores the importance of this heterocyclic system in medicinal chemistry and its presence in diverse pharmacological agents. []

1,3,4-(Thiadiazol-2-ylamino)methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione Derivatives

    Compound Description: This series of compounds represents Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione. These derivatives were synthesized, structurally characterized, and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. []

    Relevance: These compounds are related to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine hydrobromide through the shared presence of the 5-(pyridin-4-yl)-1,3,4-oxadiazole core, although in a thione form. This highlights the versatility of this core structure and its potential for modification to achieve desired biological activities. []

Overview

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in the ring. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.

Source

The compound can be synthesized through various chemical methods, as detailed in several studies. It has garnered attention for its antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in scientific research .

Classification

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is classified as a heterocyclic organic compound. Its structure includes a pyridine ring and an oxadiazole ring, which contribute to its biological activity and reactivity.

Synthesis Analysis

The synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide typically involves multiple steps:

Formation of the Oxadiazole Ring:
This is achieved by reacting hydrazine hydrate with a carboxylic acid derivative (such as an ester or acid chloride) to form a hydrazide. The hydrazide is then cyclized using phosphorus oxychloride to form the oxadiazole ring.

Introduction of the Pyridine Ring:
The pyridine ring is introduced via nucleophilic substitution. For instance, 4-bromopyridine can react with the oxadiazole derivative in the presence of a base like potassium carbonate to yield the desired product.

Formation of the Hydrobromide Salt:
The final step involves adding hydrobromic acid to the amine to produce the hydrobromide salt.

Molecular Structure Analysis

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has a distinctive molecular structure characterized by:

  • Molecular Formula: C_8H_8BrN_3O
  • Molecular Weight: 246.07 g/mol
  • Structural Features: The compound features both a pyridine and an oxadiazole ring, contributing to its electronic properties and biological activities.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure of this compound. Chemical shifts observed in NMR spectra typically range from 7.60 to 8.76 ppm for aromatic protons .

Chemical Reactions Analysis

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide can participate in various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives of the oxadiazole or pyridine rings.

Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives like amines or alcohols.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring with various functional groups.

Technical Details

Common reagents and conditions include:

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Potassium carbonate in dimethylformamide.
Mechanism of Action

The mechanism of action for 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. For example:

  • Antimicrobial Activity: The compound may inhibit bacterial enzymes.
  • Anti-inflammatory Effects: It could modulate signaling pathways involved in inflammation or cancer progression .
Physical and Chemical Properties Analysis

Physical Properties

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis method used.

Chemical Properties

The compound exhibits stability under normal conditions but may undergo reactions typical for amines and heterocycles. Its reactivity profile makes it suitable for further functionalization.

Relevant Data

Spectroscopic methods such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed for characterization. For instance:

  • Infrared Spectrum: Characteristic peaks corresponding to functional groups within the molecule.
  • Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns .
Applications

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has several scientific uses:

Medicinal Chemistry

It is studied for its potential as an antimicrobial agent against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Materials Science

The compound can be utilized in developing novel materials with specific electronic or optical properties due to its unique structural characteristics.

Biological Research

It serves as a probe for studying various biological processes and pathways due to its ability to interact with cellular targets effectively .

Synthetic Methodologies and Optimization

Cyclization Strategies for 1,3,4-Oxadiazole Core Formation

The 1,3,4-oxadiazole core in 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives is primarily constructed through dehydrative cyclization of diacylhydrazide precursors. The most prevalent route involves reacting picolinohydrazide (derived from picolinic acid esters) with cyanogen bromide (BrCN) in ethanol under reflux conditions (12 hours), followed by neutralization with NaHCO₃ and recrystallization from ethanol. This method yields the fundamental 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold with reported yields of ~71% [2]. Subsequent N-acylation at the 2-amine position employs unsymmetrical anhydrides under reflux to introduce diverse alkyl/aryl chains, yielding derivatives (e.g., 3a-e) with yields ranging from 69–81% after ethanol recrystallization [2]. Alternative cyclization agents include p-toluenesulfonyl chloride (TsCl) with triethylamine in dichloromethane, particularly for synthesizing N-alkylated variants like N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. While effective, this method shows variable yields (41–100%), with electron-deficient heterocyclic substrates exhibiting lower conversions [5].

Table 1: Cyclization Methods for 5-(Pyridinyl)-1,3,4-oxadiazol-2-amine Derivatives

Cyclization AgentSolventConditionsKey ProductYield (%)Reference
Cyanogen Bromide (BrCN)EthanolReflux, 12 h5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine71 [2]
p-TsCl/TriethylamineDichloromethaneRT, 2–4 hN-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine41–100 [5]
POCl₃--Reflux, 4–6 h5-Styryl-1,3,4-oxadiazolesModerate [6]

Metal-Assisted Synthesis: Mn(II)-Catalyzed Cyclization Pathways

While direct literature on Mn(II)-catalyzed synthesis of this specific hydrobromide salt is limited, transition-metal catalysis is emerging for analogous 1,3,4-oxadiazoles. Manganese(II) acetate demonstrates promise in facilitating oxidative C–O/N–N bond formation during cyclization. For example, Mn(II) catalyzes the coupling of aryl aldehydes with acid hydrazides in dimethyl sulfoxide (DMSO) at 80–100°C, forming 2,5-disubstituted oxadiazoles via in situ diacylhydrazide intermediates. This method achieves yields >85% within 3–6 hours, significantly reducing reaction times compared to classical methods. The Mn(II) system likely operates through a single-electron transfer (SET) mechanism, promoting dehydrogenative ring closure [1] [6]. Copper(I) iodide and palladium acetate are alternatives, but Mn(II) offers cost and toxicity advantages. Optimization studies indicate that Mn(II) loadings of 5–10 mol% in polar aprotic solvents (DMSO, DMF) maximize yield for pyridinyl-containing oxadiazoles, minimizing diimide byproducts [3] [6].

Biotechnological Approaches: Enzymatic and Microbial Functionalization

Biotechnological methods for oxadiazole synthesis focus on late-stage functionalization rather than de novo ring formation. Aspergillus niger oxidases and bacterial cytochrome P450 monooxygenases (e.g., from Streptomyces spp.) enable selective hydroxylation of alkyl chains appended to the 2-amino position of 5-(pyridin-4-yl)-1,3,4-oxadiazole. For instance, microbial cultures can convert N-alkyl chains (C₅–C₉) to hydroxyalkyl derivatives under mild conditions (pH 7.0, 28°C, 48 h), achieving conversions of 60–75% with minimal protection/deprotection steps [3] [4]. Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective esterification or amidation of hydroxyalkyl-oxadiazoles using vinyl acetate or activated amino acids, facilitating prodrug synthesis. Biocatalysis advantages include stereoselectivity and reduced waste, though yields currently trail chemical methods. Future directions include engineering oxadiazole-specific enzymes for core cyclization [4] [5].

Solvent and Catalyst Selection in Yield Optimization

Solvent polarity and proticity critically impact cyclization efficiency and crystallization of the hydrobromide salt. For BrCN-mediated cyclization, ethanol balances substrate solubility and safe reagent handling, while post-reaction neutralization with aqueous NaHCO₃ necessitates biphasic workup. Recrystallization of the free base or salt typically employs ethanol or ethanol/water mixtures, yielding high-purity crystals [2]. In TsCl-mediated cyclizations, dichloromethane (DCM) facilitates homogeneous reaction conditions but complicates isolation due to volatility. Alternatives like tetrahydrofuran (THF) show inferior yields (~20% lower) due to oxadiazole ring solvolysis [5]. Catalyst selection further tunes efficiency:

  • Brønsted Acids (e.g., H₂SO₄): Catalyze hydrazide-cyclization but promote decomposition of acid-sensitive pyridinyl groups.
  • Lewis Acids (e.g., ZnCl₂, Mn(OAc)₂): Enhance electrophilicity of carbonyl groups in diacylhydrazides, reducing reaction temperatures by 20–30°C vs. uncatalyzed routes [6].
  • Heterogeneous Catalysts (e.g., SiO₂-NH₂): Enable recyclability (up to 5 cycles) with yields >75% in DMF at 100°C [6].

Table 2: Solvent and Catalyst Systems for Yield Optimization

Reaction TypeOptimal SolventOptimal CatalystTemperature (°C)Max Yield (%)
BrCN CyclizationEthanolNone78 (Reflux)71
TsCl CyclizationDichloromethaneTriethylamine25–4041–100
Lewis Acid CyclizationDMFMn(OAc)₂ (10 mol%)10089
Biocatalytic ModificationPhosphate BufferP450 Monooxygenase2875

Table of Compounds

  • 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine [2]
  • N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine [5]
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives [4]
  • 5-Styryl-1,3,4-oxadiazole derivatives [6]
  • 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine (Isostere) [5] [6]

Properties

CAS Number

1211432-06-2

Product Name

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

InChI

InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H

InChI Key

IZENIRDSPSBYJT-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NN=C(O2)N.Br

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.